

Spectroscopic Characterization of Ezetimibe Ketone: An Application Note

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Compound of Interest

Compound Name: Ezetimibe ketone

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Abstract

Ezetimibe Ketone is a key process-related impurity and metabolite of Ezetimibe, a lipid-lowering agent.[1][2] Its identification and characterization are crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API). This application note provides a comprehensive overview of the spectroscopic techniques used to characterize **Ezetimibe Ketone**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and expected data are presented to facilitate its identification and quantification in pharmaceutical samples.

Chemical Structure and Properties

Ezetimibe Ketone, chemically known as (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a derivative of Ezetimibe where the secondary alcohol in the side chain is oxidized to a ketone.[3]

Table 1: Chemical Properties of **Ezetimibe Ketone**

Property	Value	Reference
IUPAC Name	(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one	[3]
Molecular Formula	C ₂₄ H ₁₉ F ₂ NO ₃	[4]
Molecular Weight	407.41 g/mol	
Exact Mass	407.133301 Da	
CAS Number	191330-56-0	

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of **Ezetimibe Ketone** are expected to show characteristic signals corresponding to its unique structure.

Table 2: Predicted ¹H NMR Spectroscopic Data for **Ezetimibe Ketone** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~9.5	s	1H	Ar-OH
~7.9	m	2H	Ar-H (ketone side)
~7.3-7.0	m	8H	Ar-H
~6.8	m	2H	Ar-H (phenol side)
~4.8	d	1H	CH (azetidinone)
~3.2	t	2H	-CH ₂ -C=O
~3.1	m	1H	CH (azetidinone)
~2.2	m	2H	-CH ₂ -

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **Ezetimibe Ketone** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~198	C=O (ketone)
~168	C=O (β -lactam)
~164 (d)	C-F
~158	C-OH
~137-115	Aromatic Carbons
~61	CH (azetidinone)
~60	CH (azetidinone)
~40	$-\text{CH}_2-\text{C}=\text{O}$
~25	$-\text{CH}_2-$

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Ezetimibe Ketone** is expected to exhibit characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for **Ezetimibe Ketone**

Wavenumber (cm^{-1})	Functional Group
~3400	O-H (Phenol)
~1750	C=O (β -lactam)
~1680	C=O (Aryl ketone)
~1600, ~1510	C=C (Aromatic)
~1220	C-F

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **Ezetimibe Ketone**, electrospray ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data for **Ezetimibe Ketone**

m/z	Ion
408.1	$[M+H]^+$
430.1	$[M+Na]^+$
406.1	$[M-H]^-$

Experimental Protocols

The following are general protocols for the spectroscopic analysis of **Ezetimibe Ketone**. Instrument parameters may need to be optimized.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ezetimibe Ketone** in 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- Set the spectral width to cover the range of 0 to 220 ppm.
- Acquire a larger number of scans due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the **Ezetimibe Ketone** powder directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

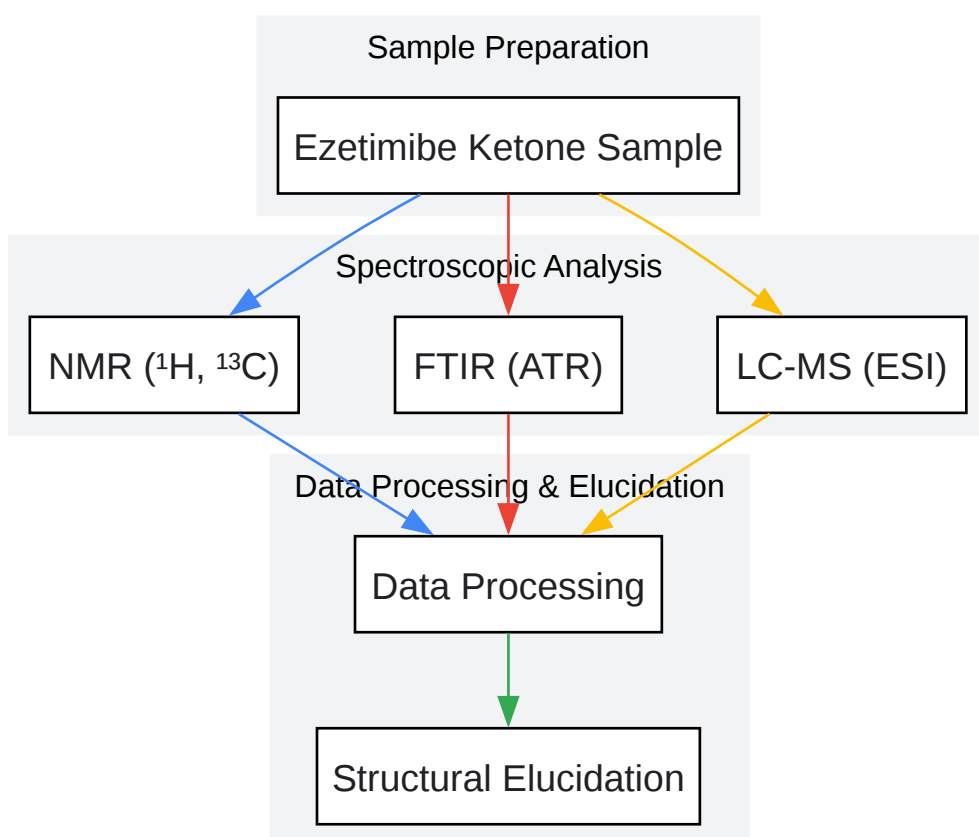
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Ezetimibe Ketone** (e.g., $1\text{ }\mu\text{g/mL}$) in a suitable solvent such as acetonitrile or methanol.
- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.
- HPLC-MS Analysis:
 - Inject the sample into the HPLC system.

- Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
- Set the ESI source to either positive or negative ion mode.
- Acquire mass spectra over a mass range that includes the expected molecular ion (e.g., m/z 100-600).
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) to confirm the molecular weight. Analyze the fragmentation pattern to support structural elucidation.

Visualizations

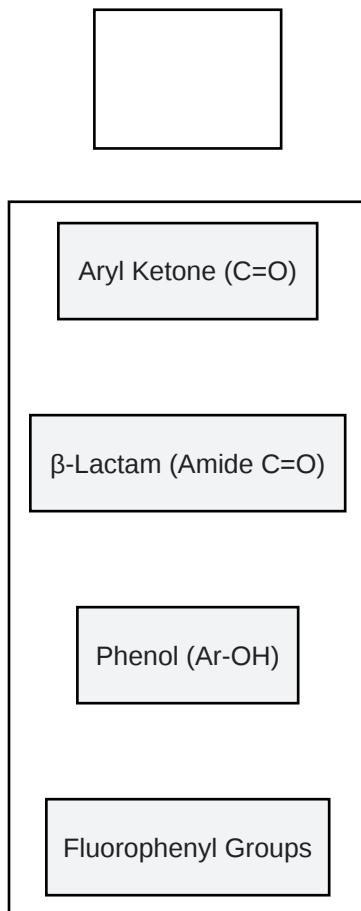
Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for Spectroscopic Analysis

Chemical Structure of Ezetimibe Ketone with Key Functional Groups



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Caption: Key Functional Groups of **Ezetimibe Ketone**

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